molecular formula C10H11BrO3 B8415915 4-Bromo-3-[1,3]dioxan-2-yl-phenol

4-Bromo-3-[1,3]dioxan-2-yl-phenol

Cat. No.: B8415915
M. Wt: 259.10 g/mol
InChI Key: LBOFOMHXOZPXOD-UHFFFAOYSA-N
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Description

4-Bromo-3-[1,3]dioxan-2-yl-phenol is a brominated phenolic compound featuring a six-membered 1,3-dioxane ring fused to the aromatic core. The molecule combines a phenol group with bromine and a dioxane substituent, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its structure is defined by the molecular formula C₉H₉BrO₃ (based on analogues in ). The dioxane ring enhances solubility and stability compared to simpler bromophenols, while the bromine atom provides reactivity for further functionalization.

Properties

Molecular Formula

C10H11BrO3

Molecular Weight

259.10 g/mol

IUPAC Name

4-bromo-3-(1,3-dioxan-2-yl)phenol

InChI

InChI=1S/C10H11BrO3/c11-9-3-2-7(12)6-8(9)10-13-4-1-5-14-10/h2-3,6,10,12H,1,4-5H2

InChI Key

LBOFOMHXOZPXOD-UHFFFAOYSA-N

Canonical SMILES

C1COC(OC1)C2=C(C=CC(=C2)O)Br

Origin of Product

United States

Scientific Research Applications

Chemistry

4-Bromo-3-[1,3]dioxan-2-yl-phenol serves as a crucial building block in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Key Reactions:

  • Nucleophilic Substitution : The bromine atom can be substituted with other functional groups.
  • Oxidation : The phenolic group can be oxidized to form quinones.

Biology

In biological research, this compound is used to synthesize biologically active molecules and as a probe in biochemical studies. Its structure allows for interactions with various biomolecules.

Applications in Biology:

  • Synthesis of Bioactive Compounds : It is utilized in developing compounds with potential therapeutic effects.

Medicine

This compound acts as a precursor for pharmaceutical compounds. Its derivatives have been investigated for their potential in drug development.

Case Studies:

  • Anticancer Activity : Related compounds have demonstrated the ability to inhibit cancer cell proliferation through apoptosis induction.

Industry

In industrial applications, this compound is used in producing specialty chemicals and agrochemicals. Its unique properties facilitate the development of materials with specific functionalities.

Comparison with Similar Compounds

Comparison with Structural Analogues

Ring Size Variations: Dioxane vs. Dioxolane

  • 4-Bromo-3-(1,3-dioxolan-2-yl)-2-fluorophenol (CAS 1239592-65-4): This analogue substitutes the six-membered dioxane ring with a five-membered dioxolane ring and introduces a fluorine atom at the 2-position. Key Difference: Dioxolane rings (five-membered) exhibit higher ring strain than dioxane (six-membered), affecting reactivity in nucleophilic substitutions.
  • 4-((4-Bromobenzyl)oxy)-2-phenyl-1,3-dioxane: This compound features a dioxane ring but lacks the phenolic hydroxyl group. Instead, it has a bromobenzyl ether linkage, altering its polarity and biological activity.
Table 1: Structural and Physical Properties
Compound Molecular Formula Ring Type Substituents Key Properties
4-Bromo-3-[1,3]dioxan-2-yl-phenol C₉H₉BrO₃ 1,3-Dioxane Br, OH, dioxane High solubility, moderate stability
4-Bromo-3-(1,3-dioxolan-2-yl)-2-fluorophenol C₉H₈BrFO₃ 1,3-Dioxolane Br, OH, F, dioxolane Enhanced electrophilicity due to F
4-((4-Bromobenzyl)oxy)-2-phenyl-1,3-dioxane C₁₇H₁₇BrO₃ 1,3-Dioxane Br, benzyl ether, phenyl Lipophilic, low polarity

Electronic Properties and Reactivity

  • Its HOMO-LUMO gap is 4.46 eV, indicating moderate reactivity.
  • 3-Bromo-4'-(1,3-dioxolan-2-yl)benzophenone (CAS 898760-06-0): This ketone derivative with a dioxolane ring shows reduced electrophilicity at the carbonyl group compared to non-brominated analogues, as bromine withdraws electron density.

Q & A

Q. What are the optimal synthetic routes for 4-Bromo-3-[1,3]dioxan-2-yl-phenol, and how can reaction conditions be tailored to improve yield?

The synthesis typically involves bromination of phenol derivatives followed by functionalization with a dioxane moiety. For example, Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitution under anhydrous conditions may be employed. Key considerations include:

  • Catalyst selection : Pd(OAc)₂ with ligands like PPh₃ enhances regioselectivity in aromatic bromination .
  • Solvent systems : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while EtOAc/petroleum ether mixtures aid in purification .
  • Temperature control : Reactions often require heating (e.g., 418 K for Pd-mediated steps) to overcome activation barriers . Yield optimization may involve iterative adjustments to stoichiometry (e.g., 1.1:1 bromobenzene:phenol ratio) and reflux duration .

Q. What purification methods are most effective for isolating this compound from reaction by-products?

Purification challenges arise from brominated by-products and unreacted starting materials. A two-step protocol is recommended:

  • Flash column chromatography : Use silica gel with gradients of petroleum ether/EtOAc (e.g., 9:1) to separate polar impurities .
  • Recrystallization : Ethyl acetate or hexane/EtOAc mixtures yield high-purity crystals (>95%) suitable for X-ray diffraction . Monitoring via TLC (Rf ~0.3–0.5 in 7:3 hexane/EtOAc) ensures fraction collection accuracy .

Advanced Research Questions

Q. How does the [1,3]dioxane ring influence the electronic and steric properties of this compound in cross-coupling reactions?

The dioxane ring acts as an electron-donating group, stabilizing intermediates in Pd-catalyzed reactions. However, steric hindrance from the bicyclic structure may slow transmetallation steps.

  • Electronic effects : Increased electron density at the para position (relative to bromine) enhances reactivity in Buchwald-Hartwig aminations .
  • Steric considerations : Substituent orientation (boat vs. chair conformation) impacts accessibility of the bromine atom for oxidative addition . Computational modeling (DFT) and kinetic studies are advised to quantify these effects.

Q. What advanced spectroscopic techniques resolve structural ambiguities in derivatives of this compound?

Multi-modal characterization is critical:

  • X-ray crystallography : Resolves stereochemistry (e.g., boat conformation of the dioxane ring) and confirms regioselectivity .
  • 2D NMR (COSY, HSQC) : Assigns coupling between aromatic protons (δ 6.8–7.2 ppm) and dioxane methylene groups (δ 4.0–4.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₉H₉BrO₃) with <2 ppm error .

Q. How can researchers reconcile discrepancies in reported bioactivity data for brominated phenolic compounds?

Contradictions in enzyme inhibition or cytotoxicity data often stem from assay variability. Mitigation strategies include:

  • Standardized protocols : Use ATP-based luminescence assays (e.g., CellTiter-Glo®) for consistent IC₅₀ measurements .
  • Solvent controls : DMSO concentrations >1% may artifactually suppress activity; limit to ≤0.5% .
  • Metabolic stability testing : Evaluate hepatic microsomal degradation to distinguish intrinsic vs. metabolism-dependent effects .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for Pd-Catalyzed Reactions

ParameterOptimal RangeImpact on YieldReference
Pd catalyst loading0.5–1.0 mol%↑ Yield >70%
Reaction temperature393–418 KAvoids side products
Ligand (PPh₃)2:1 ligand:Pd ratioPrevents Pd black formation

Q. Table 2: Spectroscopic Signatures of this compound

TechniqueKey Peaks/DataStructural InsightReference
¹H NMR (400 MHz, CDCl₃)δ 4.35 (m, 2H, dioxane OCH₂)Confirms dioxane ring
IR (KBr)1245 cm⁻¹ (C-O-C stretch)Validates ether linkage
X-rayC9–Br bond length: 1.89 ÅRegioselective bromination

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